![molecular formula C21H18ClNO3 B12608573 N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide CAS No. 648923-44-8](/img/structure/B12608573.png)
N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions to form the benzyloxy intermediate.
Chlorination: The benzyloxy intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Amidation: The chlorinated intermediate is reacted with 2-hydroxybenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or other derivatives.
科学研究应用
N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for the synthesis of more complex benzamides.
Salicylamide: An analgesic and antipyretic compound with a structure similar to N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide.
Procainamide: An antiarrhythmic drug with a benzamide structure, used to treat cardiac arrhythmias.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
648923-44-8 |
|---|---|
分子式 |
C21H18ClNO3 |
分子量 |
367.8 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-N-[(2-phenylmethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-10-11-19(24)18(12-17)21(25)23-13-16-8-4-5-9-20(16)26-14-15-6-2-1-3-7-15/h1-12,24H,13-14H2,(H,23,25) |
InChI 键 |
XRDLOXLXZHKZSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
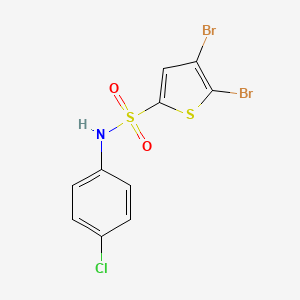
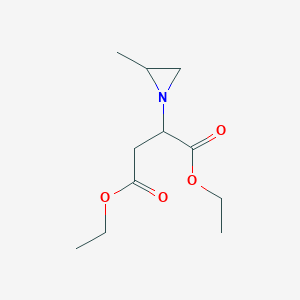
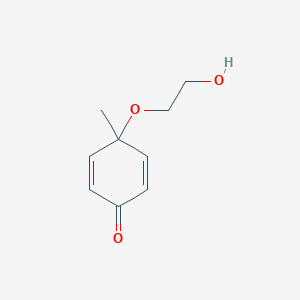
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
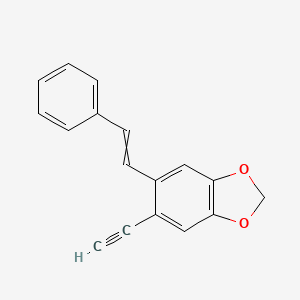

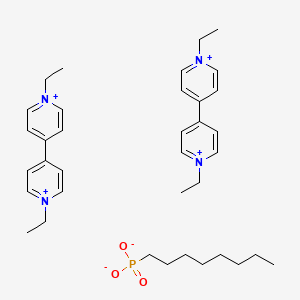
![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)
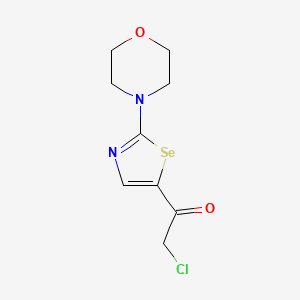
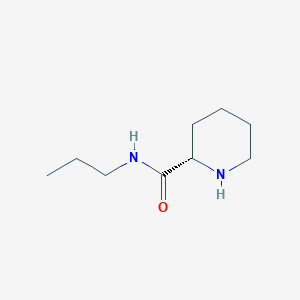
![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
